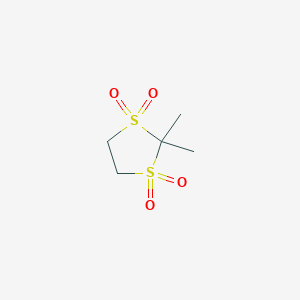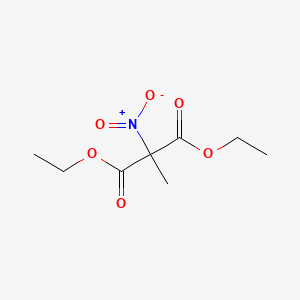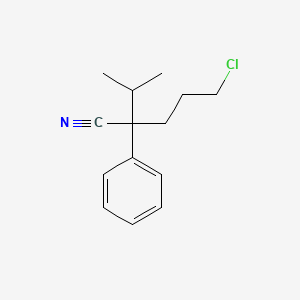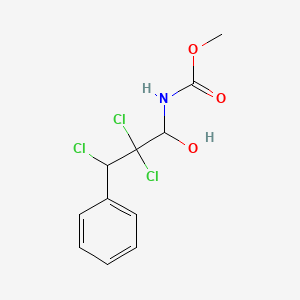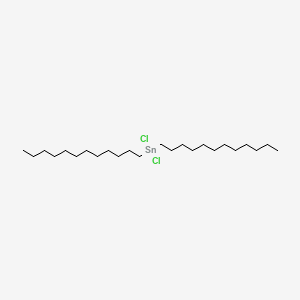
Stannane, dichlorodidodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, dichlorodidodecyl- is an organotin compound with the molecular formula C24H50Cl2Sn . It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, dichlorodidodecyl- can be synthesized through the reaction of tridodecylaluminium with tin tetrachloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of stannane, dichlorodidodecyl- involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may involve the use of specialized reactors and purification techniques to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, dichlorodidodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used
Major Products Formed
Oxidation: Tin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Stannane, dichlorodidodecyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Investigated for its potential use in biological systems due to its organometallic nature.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of polymers and as a stabilizer in PVC .
Wirkmechanismus
The mechanism of action of stannane, dichlorodidodecyl- involves its interaction with various molecular targets. The compound can act as a radical initiator in certain reactions due to the relatively weak tin-hydrogen bond. This property makes it useful in radical-mediated processes such as the Barton-McCombie deoxygenation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions.
Stanene: A two-dimensional material with unique electronic properties.
Organotin halides: Compounds with similar structures but different substituents .
Uniqueness
Stannane, dichlorodidodecyl- is unique due to its specific structure and the presence of long alkyl chains, which impart distinct physical and chemical properties. Its ability to participate in various reactions and its applications in different fields make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
5827-58-7 |
|---|---|
Molekularformel |
C24H50Cl2Sn |
Molekulargewicht |
528.3 g/mol |
IUPAC-Name |
dichloro(didodecyl)stannane |
InChI |
InChI=1S/2C12H25.2ClH.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;;/h2*1,3-12H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
YREAYUWMESCMHJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)

